1-(6-Bromopyridin-2-yl)ethane-1,2-diol
Overview
Description
1-(6-Bromopyridin-2-yl)ethane-1,2-diol is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethane-1,2-diol moiety
Preparation Methods
One common method involves the reaction of 6-bromopyridine with ethylene glycol under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(6-Bromopyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)ethane-1,2-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethane-1,2-diol moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(6-Chloropyridin-2-yl)ethane-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
1-(6-Fluoropyridin-2-yl)ethane-1,2-diol: Contains a fluorine atom instead of bromine.
1-(6-Iodopyridin-2-yl)ethane-1,2-diol: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its applications in various fields .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARHIGYIBQVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093879-16-3 | |
Record name | 1-(6-bromopyridin-2-yl)ethane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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